(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one
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Overview
Description
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidin-2-one core structure substituted with a hydrazinylidene group and a bromo-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one typically involves the condensation of 2-(2-bromo-4-methylphenyl)hydrazine with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of intermediates, purification steps, and final condensation reactions under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares a similar aromatic structure but differs in functional groups and reactivity.
4-Bromo-2-methylphenol: Another compound with a bromo-methylphenyl moiety, but with different functional groups and applications.
Uniqueness
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrazinylidene and piperidin-2-one core structure make it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
(3Z)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHTFWGVUINRJ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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